3-磷酸甘油醛

描述

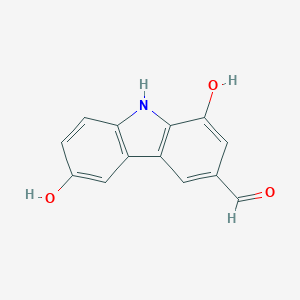

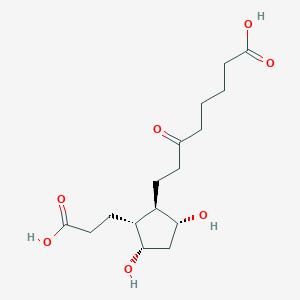

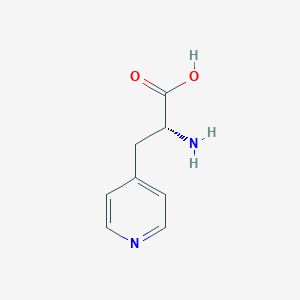

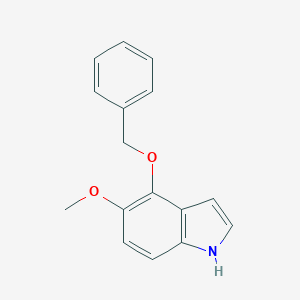

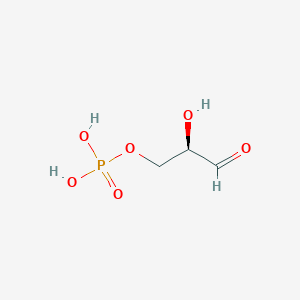

Glyceraldehyde-3-phosphate, also known as triose phosphate or 3-phosphoglyceraldehyde, is a metabolite that occurs as an intermediate in several central pathways of all organisms . It is a monophosphate ester of glyceraldehyde .

Synthesis Analysis

D-glyceraldehyde 3-phosphate is formed from three compounds in reversible reactions: Fructose-1,6-bisphosphate, Dihydroxyacetone phosphate, and 1,3-bisphosphoglycerate . It is also of some importance since this is how glycerol enters the glycolytic and gluconeogenic pathways .Molecular Structure Analysis

The molecular formula of Glyceraldehyde-3-phosphate is C3H7O6P . The structure of the fully occupied monomers was compared to those with partial cofactor occupancy, identifying regions of difference that may account for the increased thermal stability .Chemical Reactions Analysis

Glyceraldehyde-3-phosphate is a key intermediate in several central metabolic pathways of all organisms . It is during this step that the energy liberated during oxidation of the aldehyde group is conserved in the form of a high-energy phosphate compound .Physical And Chemical Properties Analysis

The physical and chemical properties of Glyceraldehyde-3-phosphate include a density of 1.7±0.1 g/cm3, boiling point of 399.2±52.0 °C at 760 mmHg, vapour pressure of 0.0±2.1 mmHg at 25°C, enthalpy of vaporization of 75.1±6.0 kJ/mol, and flash point of 195.2±30.7 °C .科学研究应用

在细胞代谢和疾病中的作用

3-磷酸甘油醛在各种生物体的中心代谢途径中起着至关重要的作用。它的参与延伸到糖酵解和糖异生等过程。研究揭示了它在生理条件下的差异表达,包括癌症、缺氧和细胞凋亡。例如,Jang 等人 (2009) 发现 3-磷酸甘油醛直接抑制 caspase-3 活性,影响细胞存活和细胞凋亡之间的平衡 (Jang 等人,2009)。

酶相互作用

已对与 3-磷酸甘油醛相互作用的酶 3-磷酸甘油醛脱氢酶进行了广泛的研究。例如,Yonuschot 等人 (1970) 检查了它在菠菜叶中的特性,强调了它在 3-磷酸甘油醛氧化中的作用 (Yonuschot 等人,1970)。

合成与稳定性

已经报道了合成对映体纯 3-磷酸甘油醛的改进方法,强调了它们在各种 pH 条件下的稳定性和降解,正如 Gauss 等人 (2014) 所研究的 (Gauss 等人,2014)。

分子结构研究

了解 3-磷酸甘油醛脱氢酶的分子结构至关重要。Harrington 和 Karr (1965) 确定了它的分子量和亚基结构,为我们对酶机制的了解做出了贡献 (Harrington & Karr, 1965)。

参与细胞凋亡和细胞存活

Lee 等人 (2012) 的进一步研究表明,3-磷酸甘油醛可以通过影响 3-磷酸甘油醛脱氢酶的 S-亚硝基化来防止细胞凋亡,从而加深了我们对其在细胞命运决策中作用的理解 (Lee 等人,2012)。

GAPDH 在癌症研究中

与 3-磷酸甘油醛相关的酶 GAPDH 已被确定为癌症研究中的治疗靶点,因为它在细胞死亡和存活机制中发挥着非糖酵解作用。Krasnov 等人 (2013) 讨论了其在抗癌治疗中的潜力 (Krasnov 等人,2013)。

多方面的治疗潜力

已探索了 GAPDH 在各种病理过程中的参与以及作为不同疾病治疗靶点的潜力,突出了其超越糖酵解的多功能作用 (Lazarev 等人,2020)。

作用机制

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is essential for most organisms’ energy and carbon metabolism, which plays a critical role in some industrial bacteria . After perception of bacterial flagellin, GAPC1 dynamically responded with a significant increase in size of fluorescent puncta and enhanced nuclear accumulation .

安全和危害

未来方向

Research has focused on the thermal stability of both coral and algal metabolic enzymes, since metabolic throughput is important to the calculus of mutual benefit . The thermal stability of a critical metabolic enzyme, glyceraldehyde-3-phosphate dehydrogenase, from the stony coral Acropora millepora was found to increase significantly in the presence of its cofactor NAD+ .

属性

IUPAC Name |

[(2R)-2-hydroxy-3-oxopropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJXRIRHZLFYRP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331398 | |

| Record name | glyceraldehyde-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glyceraldehyde 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glyceraldehyde-3-phosphate | |

CAS RN |

591-57-1 | |

| Record name | Triose phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phosphoglyceraldehyde, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glyceraldehyde 3-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glyceraldehyde-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHOSPHOGLYCERALDEHYDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9ZNF8JPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceraldehyde 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Glyceraldehyde-3-phosphate (G3P) is a key intermediate molecule in several metabolic pathways, including glycolysis and gluconeogenesis. [] In glycolysis, G3P is generated from the breakdown of glucose and is further metabolized to produce energy in the form of ATP. It can also be used as a precursor for other molecules, such as lipids and amino acids.

A: G3P binds to the active site of GAPDH, a key enzyme in glycolysis. [, ] This binding is essential for the enzyme's catalytic activity, which involves the oxidation of G3P to 1,3-diphosphoglycerate. [] This reaction is coupled with the reduction of NAD+ to NADH, a crucial electron carrier in cellular respiration.

ANone: Glyceraldehyde 3-phosphate, also known as triose phosphate or 3-phosphoglyceraldehyde, is a 3-carbon sugar phosphate. It is the phosphate ester of the triose sugar, glyceraldehyde. While we don't have specific spectroscopic data from the provided research, its molecular formula is C3H7O6P and its molecular weight is 170.06 g/mol.

A: A coupled reaction is a process where an energetically unfavorable reaction (one that requires energy) is driven by an energetically favorable reaction (one that releases energy). In the case of G3P and GAPDH, the oxidation of G3P to 1,3-diphosphoglycerate is energetically favorable. This energy release is coupled to the phosphorylation of ADP to ATP, which is an energetically unfavorable reaction. This coupling allows for the efficient production of ATP, the primary energy currency of cells. []

A: Oxidative stress can lead to the oxidation of cysteine residues in GAPDH, particularly the catalytic cysteine residue Cys-152. [, , ] This oxidation can inhibit GAPDH activity, affecting its ability to bind and metabolize G3P. [] The resulting disruption in glycolysis can have significant downstream effects on cellular function.

A: Research suggests a link between GAPDH, G3P, and apoptosis, a programmed cell death process. Studies show that under oxidative stress, GAPDH can translocate to the nucleus and form aggregates. [, ] These aggregates have been implicated in neuronal cell death. [] While the exact mechanism linking G3P to this process is unclear, the disruption of GAPDH function due to oxidative stress likely plays a role.

A: Several research papers delve into the specific interactions of G3P and GAPDH. For example, one study used immobilized GAPDH to investigate its complex formation with phosphoglycerate kinase, another enzyme involved in glycolysis. [] This study demonstrated the formation of stable bienzyme complexes, highlighting the potential for metabolic channeling within the pathway.

A: "Channeling" refers to the direct transfer of a metabolite (like G3P) between two sequentially acting enzymes (like GAPDH and phosphoglycerate kinase) without it being released into the bulk solution. [] This phenomenon is thought to increase the efficiency of metabolic pathways by reducing diffusion distances and minimizing the loss of intermediates. []

A: Isoenzymes are enzymes that catalyze the same chemical reaction but have different amino acid sequences. [, ] This difference in sequence can lead to variations in their kinetic properties, such as their affinity for substrates like G3P. For example, the study on yeast GAPDH isoenzymes (Tdh2 and Tdh3) showed that they have different sensitivities to oxidative stress, suggesting potential differences in their interaction with G3P under these conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。